5-(3,5-Difluorobenzoyl)-2-methylpyridine
Overview
Description
3,5-Difluorobenzoyl chloride is a compound with the molecular formula C7H3ClF2O . It has an average mass of 176.548 Da and a monoisotopic mass of 175.984055 Da . It’s used as a pharmaceutical intermediate, organic intermediate, and in chemical synthesis .
Synthesis Analysis
3,5-Difluorobenzoyl chloride can be synthesized from 3,5-difluorobenzoic acid . The acid is dissolved in thionyl chloride and refluxed for 5 hours. Concentration under reduced pressure and removal of thionyl chloride affords crude 3,5-difluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of 3,5-Difluorobenzoyl chloride consists of a benzene ring substituted with two fluorine atoms and a benzoyl chloride group .Physical And Chemical Properties Analysis
3,5-Difluorobenzoyl chloride is a clear light yellow liquid . It has a density of 1.5 and a refractive index of 1.50 . It reacts with water and is moisture sensitive .Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of compounds related to 5-(3,5-Difluorobenzoyl)-2-methylpyridine, highlighting the importance of fluorinated compounds in enhancing molecular properties. For instance, the work on fluorine-containing pyrido[1,2-a]quinazolin-6-ones by Nosova et al. (2004) demonstrates how reactions of 2-aminopyridine derivatives with fluorinated benzoyl chlorides lead to compounds with significant structural and electronic properties, confirmed by NMR spectroscopy and heteronuclear experiments (Nosova et al., 2004).
Coordination Polymers and Complexes
The study of coordination polymers and complexes is a significant area of interest. Pedireddi and Varughese (2004) reported on Co(II) complexes involving dinitrobenzoic acid derivatives, showcasing the solvent-dependent formation of complex structures. This research provides insights into how substituents like fluorine or methyl groups affect the assembly and properties of coordination polymers (Pedireddi & Varughese, 2004).
Luminescence and Catalytic Properties
Luminescence and catalytic properties of metal complexes containing pyridine derivatives are explored in the literature. For example, Du et al. (2020) investigated lanthanide ternary complexes based on fluorobenzoic acid and dimethyl-bipyridine, revealing their crystal structures, thermoanalysis, and luminescent properties. These findings suggest potential applications in materials science and luminescent devices (Du et al., 2020).
Molecular Docking and Antimicrobial Studies
Research on new compounds often includes molecular docking and antimicrobial studies to explore biological applications. Shyma et al. (2013) synthesized oxadiazoline derivatives bearing a methylpyridine moiety, demonstrating their antimicrobial properties through molecular docking studies. This work underscores the potential of pyridine derivatives in developing new antimicrobial agents (Shyma et al., 2013).
Safety and Hazards
properties
IUPAC Name |
(3,5-difluorophenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-2-3-9(7-16-8)13(17)10-4-11(14)6-12(15)5-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVQQMODGIKUBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225988 | |
Record name | (3,5-Difluorophenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Difluorobenzoyl)-2-methylpyridine | |
CAS RN |
1187169-35-2 | |
Record name | (3,5-Difluorophenyl)(6-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Difluorophenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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